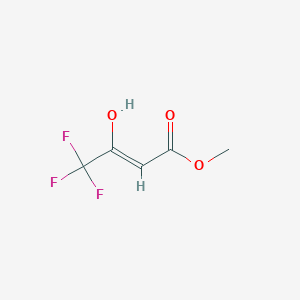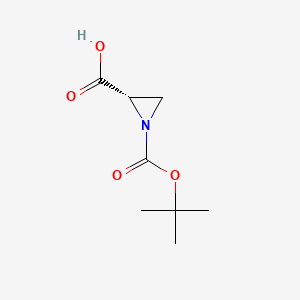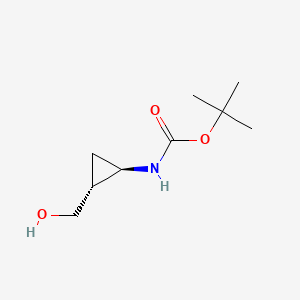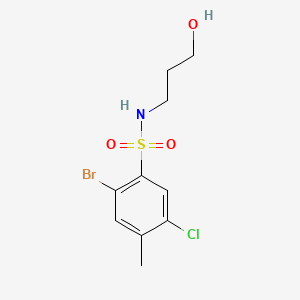
methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate is a fluorinated organic compound with the molecular formula C5H5F3O3 and a molecular weight of 170.08 g/mol . This compound is known for its unique chemical properties due to the presence of trifluoromethyl and hydroxy groups, making it a valuable building block in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 4,4,4-trifluoro-3-oxobut-2-enoate.
Reduction: Formation of methyl 4,4,4-trifluoro-3-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxy group can form hydrogen bonds with active sites, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4,4,4-trifluoro-3-hydroxybutanoate
- Methyl 4,4,4-trifluoro-3-oxobut-2-enoate
- methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate derivatives
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and hydroxy groups, which impart distinct chemical properties. This combination allows for versatile reactivity and makes it a valuable intermediate in various chemical syntheses .
Eigenschaften
CAS-Nummer |
178380-97-7 |
|---|---|
Molekularformel |
C5H5F3O3 |
Molekulargewicht |
0 |
Synonyme |
2-Butenoic acid, 4,4,4-trifluoro-3-hydroxy-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Diazabicyclo[2.2.1]heptan-3-one,2-phenyl-,(1S)-(9CI)](/img/new.no-structure.jpg)
![4-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170932.png)
![4-[(5-bromo-2-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170934.png)
![4-[(4-bromo-3-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170936.png)

![4-[(2-ethoxy-5-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170944.png)
